molecular formula C9H11F3N2O2 B13344971 1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B13344971
M. Wt: 236.19 g/mol
InChI Key: FFGKJFAGLCONJF-UHFFFAOYSA-N
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Description

1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a chemical compound with a unique structure that includes an isobutyl group, a trifluoromethyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable hydrazine derivative with a trifluoromethyl ketone, followed by the introduction of the isobutyl group through alkylation reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or alter the conformation of target molecules, leading to changes in their activity. The specific pathways involved depend on the context of its application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
  • 1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid

Uniqueness

1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C9H11F3N2O2

Molecular Weight

236.19 g/mol

IUPAC Name

1-(2-methylpropyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid

InChI

InChI=1S/C9H11F3N2O2/c1-5(2)3-14-4-6(8(15)16)7(13-14)9(10,11)12/h4-5H,3H2,1-2H3,(H,15,16)

InChI Key

FFGKJFAGLCONJF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C(=N1)C(F)(F)F)C(=O)O

Origin of Product

United States

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